Vomifoliol Vomifoliol (6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol.
Brand Name: Vulcanchem
CAS No.: 23526-45-6
VCID: VC0113931
InChI: InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
SMILES: CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Molecular Formula: C13H20O3
Molecular Weight: 224.3 g/mol

Vomifoliol

CAS No.: 23526-45-6

Reference Standards

VCID: VC0113931

Molecular Formula: C13H20O3

Molecular Weight: 224.3 g/mol

Vomifoliol - 23526-45-6

CAS No. 23526-45-6
Product Name Vomifoliol
Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
IUPAC Name (4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
Standard InChIKey KPQMCAKZRXOZLB-KOIHBYQTSA-N
Isomeric SMILES CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C
SMILES CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Canonical SMILES CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Appearance Powder
Description (6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol.
Synonyms vomifoliol
PubChem Compound 5280462
Last Modified Nov 11 2021
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